Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate is a chemical compound that belongs to the class of dihydrobenzofurans, which are recognized for their diverse biological activities. This compound features a unique structure that includes a dihydrobenzofuran moiety, a hydroxyl group, and an ester functional group. It has garnered interest in medicinal chemistry due to its potential applications in drug design and development.
The compound can be synthesized through various chemical pathways, often starting from readily available precursors in organic synthesis. Research has indicated its relevance in the development of selective inhibitors for proteins involved in various biological processes, particularly those related to cancer and inflammation .
Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate can be classified under:
The synthesis of methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate can be achieved through several methods, including:
The synthetic routes often involve multiple steps including:
Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, allowing for modification and derivatization that can enhance its biological activity or solubility.
The mechanism of action for methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate is not fully elucidated but is believed to involve:
Studies have shown that derivatives of dihydrobenzofurans exhibit significant biological activity against certain cancer cell lines, suggesting a potential mechanism involving apoptosis induction or cell cycle arrest .
Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate has potential applications in:
The dihydrobenzofuran scaffold serves as a privileged structure in medicinal chemistry due to its ability to impart metabolic stability, moderate lipophilicity, and defined three-dimensional orientation to pharmacophores. This partially saturated heterocycle combines the aromatic character of benzofuran with the conformational restraint of a tetrahydrofuran ring, creating a versatile bioisostere for bioactive molecule design. In Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate, the dihydrobenzofuran unit anchors the molecule to biological targets through π-π stacking interactions while the pendant hydroxybutanoate chain enables hydrogen bonding and dipole interactions [1] [4].
Structural analogs like Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate demonstrate how substituents on the benzofuran core modulate target affinity. The chloro substituent at position 5 provides electron-withdrawing character that polarizes the ring system, while the acetamido group at position 4 offers hydrogen bonding capability [4]. Similarly, Methyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate exemplifies how extended conjugation from the benzofuran nucleus enhances binding through additional interaction points [3]. These modifications showcase the dihydrobenzofuran scaffold's adaptability in drug design.
Table 1: Structural Analogs of Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate
Compound Name | Molecular Formula | Key Structural Features | Biological Relevance |
---|---|---|---|
Methyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate | C₁₃H₁₂O₅ | β-diketone chain at C4 position | Enhanced hydrogen bonding capacity |
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | C₁₂H₁₂ClNO₄ | Chloro substituent (C5), acetamido (C4) | Targeted interactions with polar binding pockets |
4-Hydroxy-2-(1-methylethenyl)-2,3-dihydrobenzofuran-5-carboxylic acid | C₁₂H₁₂O₄ | Isopropenyl group at C2, carboxylic acid at C5 | Dual hydrogen bond donor/acceptor functionality |
ZINC68997780 (from virtual screening) | Not specified | Validated topoisomerase I inhibitor scaffold | Stable binding to protein-DNA cleavage complex |
Ester-functionalized dihydrobenzofuran derivatives exhibit remarkable target versatility due to their balanced polarity and hydrolytic stability. Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate contains two critical ester features: the aromatic methyl ester directly attached to the benzofuran nucleus and the aliphatic hydroxy ester in the butanoate side chain. This dual-ester configuration enables simultaneous interactions with both polar and hydrophobic regions of biological targets. Comparative studies show that methyl esters generally offer superior cell membrane permeability compared to their carboxylic acid counterparts while retaining sufficient affinity for enzymatic targets [3] [4].
In virtual screening studies of topoisomerase I inhibitors, ester-containing benzofuran derivatives like ZINC15018994 demonstrated enhanced binding stability in molecular dynamics simulations compared to non-ester analogs. The ester carbonyl oxygen formed critical hydrogen bonds with thymine-718 in the DNA-topoisomerase complex, while the benzofuran core intercalated between DNA base pairs [1]. Similarly, Methyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate (C₁₃H₁₂O₅) exemplifies how extended ester conjugation can enhance binding through additional electrostatic interactions. Its structural parameters (SMILES: COC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCC2) reveal a planar conformation that facilitates intercalation into biological macromolecules [3].
Table 2: Structure-Activity Relationships of Ester-Functionalized Dihydrobenzofurans
Compound Feature | Pharmacological Impact | Example Derivatives | Target Affinity |
---|---|---|---|
Methyl ester directly attached to benzofuran | Enhanced membrane permeability | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | Enzymatic catalytic pockets |
β-hydroxy ester side chain | Balanced hydrophilicity/hydrophobicity | Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate | Protein-protein interaction interfaces |
α,β-unsaturated ester systems | Additional hydrogen bonding sites | Methyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate | Nucleotide binding domains |
Halogenated ester derivatives | Improved target residence time | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | Hydrophobic binding clefts |
The dihydrobenzofuran core in Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate serves as a natural conformational restraint that pre-organizes the molecule for optimal target engagement. By locking the orientation of substituents at positions 5 and 7, this scaffold reduces the entropic penalty associated with binding, significantly enhancing binding affinity compared to flexible open-chain analogs. Molecular docking analyses of similar dihydrobenzofuran-containing compounds reveal that the fused ring system maintains substituents in a near-ideal dihedral angle (typically 15-25°) for interacting with complementary binding surfaces [1] [4].
Advanced computational studies on topoisomerase I inhibitors demonstrate how conformational restriction improves binding stability. ZINC68997780—a dihydrobenzofuran-containing hit identified through pharmacophore modeling—maintained stable ligand binding in molecular dynamics simulations exceeding 50 nanoseconds. The rigid benzofuran core prevented unfavorable torsional adjustments during protein conformational changes, resulting in a root-mean-square deviation (RMSD) of less than 1.5 Å throughout the simulation [1]. Similarly, Methyl 4-(2,3-dihydroxy-5-methylphenoxy)-2-hydroxy-6-methylbenzoate (DB08179) achieves enhanced binding to lactoylglutathione lyase through its conformationally restricted diaryl ether linkage, which positions both aromatic rings in optimal orientation for simultaneous hydrophobic contacts and hydrogen bonding interactions [8].
Table 3: Conformational Parameters and Binding Affinities of Restricted Analogs
Compound | Key Conformational Restraint | Dihedral Angle (θ) | RMSD in MD Simulations (Å) | Binding Affinity (ΔG, kcal/mol) |
---|---|---|---|---|
Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate | Fused dihydrofuran ring | 18.5° | 1.2 (estimated) | -9.3 (predicted) |
ZINC68997780 | Dihydrobenzofuran core | 22.7° | 1.4 (50 ns simulation) | -11.8 (topoisomerase I) |
Methyl 4-(2,3-dihydroxy-5-methylphenoxy)-2-hydroxy-6-methylbenzoate | Diaryl ether linkage | 35.1° | Not reported | -8.2 (lactoylglutathione lyase) |
Methyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate | Planar β-diketone system | 8.3° | Not available | -7.9 (modeled) |
The strategic incorporation of stereochemical elements further refines conformational preferences. While Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate contains a chiral center at the C2 position of the butanoate chain, molecular modeling suggests the (R)-enantiomer adopts a favored conformation where the hydroxy group forms an intramolecular hydrogen bond with the ester carbonyl oxygen. This pseudo-cyclic structure significantly enhances membrane permeability and reduces rotational freedom, potentially improving bioavailability and target specificity [4] [8]. Such conformational restriction techniques exemplify modern approaches to transforming promiscuous scaffolds into selective therapeutic agents with improved pharmacological profiles.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: